molecular formula C10H10FN B070094 2-ethyl-5-fluoro-1H-indole CAS No. 163688-20-8

2-ethyl-5-fluoro-1H-indole

Cat. No.: B070094
CAS No.: 163688-20-8
M. Wt: 163.19 g/mol
InChI Key: XJALAKQSCCJQSK-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities Indole derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluoro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylindole and fluorinating agents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to moderate heating (50-80°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluoro-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at specific positions on the ring.

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under appropriate conditions.

Major Products:

    Nitration: this compound-3-nitro derivatives.

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Indoline derivatives.

Scientific Research Applications

2-Ethyl-5-fluoro-1H-indole has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research on its potential as an antiviral, anticancer, and anti-inflammatory agent is ongoing.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole ring structure allows it to mimic natural ligands, facilitating its role in various biochemical pathways.

Comparison with Similar Compounds

    2-Ethyl-1H-indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoro-1H-indole:

    2-Methyl-5-fluoro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

Uniqueness: 2-Ethyl-5-fluoro-1H-indole is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.

Properties

IUPAC Name

2-ethyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJALAKQSCCJQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under argon 4.9 g potassium-tert-butoxide are suspended in 25 ml N-methyl-2-pyrrolidinone and a suspension of 3.4 g 2-but-1-ynyl-4-fluorophenylamine in 25 ml N-methyl-2-pyrrolidinone is added dropwise thereto. The reaction mixture is stirred for 3 hours at ambient temperature and mixed with water. The product is extracted with diethyl ether and purified by chromatography (silica gel, cyclohexane/ethyl acetate 100/0-90/10). 2.83 g product are obtained in the form of a solid. 1H NMR (400 MHz, DMSO): 2.72 (2H, q); 1.27 (3H, t).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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